molecular formula C14H15NO2S B2546449 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide CAS No. 2097892-04-9

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2546449
CAS No.: 2097892-04-9
M. Wt: 261.34
InChI Key: HVNJULCSVUWOMW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide (CAS: 2097892-04-9) is a cyclopropane-containing carboxamide derivative with a molecular formula of C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol. Its structure features a cyclopropanecarboxamide group linked to an ethyl chain substituted with both furan-2-yl and thiophen-3-yl aromatic heterocycles . Its SMILES notation (O=C(C1CC1)NCC(c1ccco1)c1ccsc1) highlights the presence of the rigid cyclopropane ring, which may confer conformational stability, and the dual heteroaromatic systems, which could influence electronic properties and biological interactions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(10-3-4-10)15-8-12(11-5-7-18-9-11)13-2-1-6-17-13/h1-2,5-7,9-10,12H,3-4,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNJULCSVUWOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where furan and thiophene derivatives are first synthesized separately. These derivatives are then subjected to cyclopropanation reactions to form the cyclopropane ring. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including automated parallel synthesis and flow chemistry. These methods allow for the efficient and scalable production of complex molecules like this compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the furan ring can produce dihydrofuran .

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
Target Compound Furan-2-yl, thiophen-3-yl 261.34 Research chemical
N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide (15b) 8-Methoxynaphthofuran, ethyl linker ~347.4* Melatonergic ligand (potential sleep regulation)
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(3-methoxyphenyl)-2,2-dimethyl-cyclopropanecarboxamide Chloro-trifluoropropenyl, 3-methoxyphenyl ~383.8* Structural studies (crystallography)
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopropanecarboxamide Piperidinyl, phenyl groups ~376.5* Psychoactive substance (CNS activity)
3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide Trifluoromethylphenyl, chloro-trifluoropropenyl ~418.8* Agrochemical research (insecticidal potential)

*Molecular weights estimated based on structural similarity.

Key Observations:

Aromatic Systems: The target compound’s furan and thiophene groups contrast with naphthofuran () and substituted phenyl rings (). Larger aromatic systems (e.g., naphthofuran) increase molecular weight and may reduce solubility but enhance binding to hydrophobic targets .

Cyclopropane Modifications: Substituents like chloro-trifluoropropenyl () introduce electronegative groups that enhance metabolic stability and reactivity, making these compounds candidates for agrochemicals .

Biological Activity :

  • The target compound’s biological role remains uncharacterized, but analogues exhibit diverse applications: melatonergic activity (), psychoactive effects (), and structural motifs in agrochemicals ().

Characterization Techniques:

  • X-ray Crystallography : Widely used for structural validation (e.g., ) with SHELX software () .
  • Spectroscopy : ¹H/¹³C NMR, IR, and LC-MS data are standard for confirming purity and structure () .

Physicochemical and Pharmacological Insights

  • Melting Points : The target compound’s melting point is unreported, but analogues range from 64–192°C (), influenced by aromatic bulk and hydrogen-bonding capacity .
  • Pharmacokinetics : Thiophene and furan may enhance metabolic stability compared to phenyl groups, while cyclopropane rigidity could limit conformational flexibility, affecting target engagement .
  • Toxicity: No data available for the target compound, but psychoactive analogues () highlight the need for caution in handling .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide is a synthetic compound characterized by its unique structural features, including a furan ring and a thiophene moiety. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S. The compound's structure facilitates various interactions with biological targets, making it a subject of interest in medicinal chemistry. The presence of furan and thiophene rings suggests potential applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity . Studies have shown that derivatives of thiophene and furan possess antibacterial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Various Strains

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]Staphylococcus aureus32 µg/mL
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]Escherichia coli64 µg/mL

Anticancer Effects

The compound has also been studied for its anticancer properties . It is believed to induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression .

Case Study: HDAC Inhibition

A study demonstrated that this compound significantly inhibited HDAC activity in various cancer cell lines, leading to:

  • Cell Cycle Arrest : The compound caused G1 phase arrest in breast cancer cells.
  • Apoptosis Induction : Increased levels of pro-apoptotic markers were observed following treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound's heterocyclic structure allows it to bind effectively to various enzymes involved in cellular processes.
  • Modulation of Signaling Pathways : By inhibiting HDACs, the compound alters signaling pathways that regulate cell growth and survival.

Q & A

Q. Optimization Tips :

  • Control reaction temperature (e.g., 0–5°C for carbene stability) .
  • Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates .
  • Monitor progress via TLC or HPLC to isolate intermediates and minimize side products .

How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity and configuration?

Basic Research Question
Key Techniques :

  • X-ray crystallography : Resolves 3D atomic positions; disorder in residues (common in flexible backbones) requires refinement software like SHELXL .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent connectivity (e.g., furan/thiophene proton splitting patterns) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (±5 ppm accuracy) .
  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm1^{-1}) and hydroxyl groups .

Q. Purity Assurance :

  • HPLC with UV detection (≥95% purity threshold) .
  • Elemental analysis for C, H, N, S content .

What computational strategies are effective in predicting the electronic properties and reactivity of this compound?

Advanced Research Question
Methodology :

  • Density Functional Theory (DFT) : Use functionals like B3LYP/6-31G(d) to calculate HOMO/LUMO energies, predicting redox behavior and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess conformational stability .
  • Docking Studies : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes) using crystal structures (PDB) .

Case Example :
DFT analysis of analogous compounds revealed that the cyclopropane ring induces steric strain, enhancing electrophilicity at the amide carbonyl .

How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Advanced Research Question
Approaches :

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. hydroxy groups) on potency .

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls across studies .

Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., furan-thiophene hybrids showing anti-inflammatory vs. anticancer activity) .

Example :
A compound with a hydroxyethyl moiety exhibited 10× higher enzyme inhibition than its methyl counterpart, attributed to hydrogen bonding with catalytic residues .

What experimental designs are recommended to study the metabolic stability of this compound?

Advanced Research Question
Protocol :

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

Pharmacokinetic Profiling : Measure plasma half-life (t1/2t_{1/2}) and bioavailability in animal models (e.g., Sprague-Dawley rats) .

Q. Key Parameters :

  • Metabolic soft spots (e.g., furan ring oxidation) identified via MS fragmentation .
  • Co-administration with CYP inhibitors (e.g., ketoconazole) to confirm metabolic pathways .

How can researchers design experiments to elucidate the mechanism of action for this compound in disease models?

Advanced Research Question
Strategies :

Target Identification :

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 Screening : Knock out candidate genes (e.g., kinases) to identify resistance mechanisms .

Pathway Analysis :

  • Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) .
  • RNA-Seq : Profile transcriptional changes post-treatment to map affected pathways .

Case Study :
A structurally similar furan-carboxamide inhibited Fim-H-mediated bacterial adhesion in UTIs, validated via molecular docking (PDB: 4X5R) and SEM imaging of biofilm disruption .

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